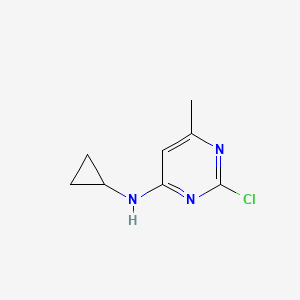

2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine

Description

Properties

IUPAC Name |

2-chloro-N-cyclopropyl-6-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c1-5-4-7(11-6-2-3-6)12-8(9)10-5/h4,6H,2-3H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTADUQYEZQCAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693571 | |

| Record name | 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250038-98-2 | |

| Record name | 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine (CAS 1250038-98-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties, a proposed synthesis pathway, and potential research applications of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine (CAS 1250038-98-2). This compound is of interest to the medicinal chemistry and drug discovery sectors due to its pyrimidine core and cyclopropylamine moiety, functionalities that are prevalent in a variety of bioactive molecules. This document consolidates available data and presents a theoretical framework for its synthesis and potential utility.

Chemical Properties and Data

Currently, detailed experimental data for this compound is limited in publicly accessible literature. The following table summarizes the available and computed properties for this compound.

| Property | Value | Source |

| CAS Number | 1250038-98-2 | - |

| Molecular Formula | C₈H₁₀ClN₃ | - |

| Molecular Weight | 183.64 g/mol | [1] |

| IUPAC Name | This compound | - |

| InChI Key | UVTADUQYEZQCAM-UHFFFAOYSA-N | [1] |

| Purity | ≥98% | - |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

| Solubility | Not Available | - |

Proposed Synthesis

A potential synthetic pathway could start from a dichlorinated pyrimidine, followed by a selective reaction with cyclopropylamine.

Proposed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a generalized procedure based on common methods for the synthesis of similar aminopyrimidines. Optimization of reaction conditions (temperature, solvent, base, and reaction time) would be necessary to achieve a high yield of the desired product.

Materials:

-

2,4-Dichloro-6-methylpyrimidine

-

Cyclopropylamine

-

Anhydrous polar aprotic solvent (e.g., Dichloromethane, Acetonitrile)

-

Organic base (e.g., Triethylamine, Diisopropylethylamine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2,4-dichloro-6-methylpyrimidine (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add the organic base (1.1 equivalents).

-

Slowly add cyclopropylamine (1 equivalent) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Characterization:

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

Potential Biological Significance and Applications

While no specific biological activity has been reported for this compound, its structural motifs suggest potential applications in drug discovery.

-

Pyrimidine Core: The pyrimidine scaffold is a key component in numerous biologically active compounds, including anticancer and antiviral agents.

-

Cyclopropyl Group: The incorporation of a cyclopropyl ring can enhance metabolic stability, binding affinity, and potency of drug candidates.

Given these features, this compound could serve as a valuable building block or intermediate in the synthesis of novel therapeutic agents. It is a candidate for screening in various biological assays to explore its potential as an inhibitor of kinases, proteases, or other enzymes implicated in disease.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthesis workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine, a heterocyclic amine of interest in medicinal chemistry. The document details the synthetic pathway, a representative experimental protocol, and the potential biological context of this class of compounds, with a focus on their role as kinase inhibitors.

Synthetic Pathway

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method in heterocyclic chemistry involves the reaction of a di-substituted pyrimidine with an amine.

The primary starting material for this synthesis is 2,4-dichloro-6-methylpyrimidine. This precursor contains two reactive chlorine atoms that can be displaced by a nucleophile. The regioselectivity of the substitution is a key aspect of this synthesis. In reactions with primary amines, the chlorine atom at the C4 position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the chlorine at the C2 position. This preferential reactivity is attributed to the electronic properties of the pyrimidine ring, where the C4 position is more electron-deficient.

The nucleophile in this synthesis is cyclopropylamine. The reaction results in the selective displacement of the C4-chloro group, yielding the desired product, this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established procedures for similar nucleophilic aromatic substitution reactions on dichloropyrimidines.

Reaction Scheme:

A representative reaction scheme for the synthesis.

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) |

| 2,4-dichloro-6-methylpyrimidine | C₅H₄Cl₂N₂ | 163.00 |

| Cyclopropylamine | C₃H₇N | 57.09 |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 |

| Ethanol (EtOH) | C₂H₅OH | 46.07 |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 |

| Hexanes | C₆H₁₄ | 86.18 |

| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 |

| Brine | NaCl | 58.44 |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 |

Procedure:

-

To a solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq) in ethanol, add cyclopropylamine (1.1 eq) and N,N-diisopropylethylamine (1.5 eq).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the desired product, this compound.

Characterization Data:

| Analysis | Data |

| Yield | Data not available in the public domain. |

| Purity | Data not available in the public domain. |

| ¹H NMR | Spectral data not available in the public domain. |

| ¹³C NMR | Spectral data not available in the public domain. |

| Mass Spec (MS) | Spectral data not available in the public domain. |

Potential Biological Activity and Signaling Pathway

Compounds containing the 2-amino-N-substituted-pyrimidinyl scaffold are frequently investigated as kinase inhibitors in drug discovery programs. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

While the specific biological target of this compound is not explicitly documented in publicly available literature, its structural motifs are present in known inhibitors of several important kinase families, such as Src-family kinases and Aurora kinases. For instance, Dasatinib, a potent dual Src/Abl kinase inhibitor, features a similar 2-aminopyrimidine core.

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development. The inhibition of Aurora kinases can lead to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately resulting in apoptosis of cancer cells.

The following diagram illustrates a simplified signaling pathway involving Aurora A kinase and its role in cell cycle progression, representing a potential mechanism of action for compounds like this compound.

Potential inhibition of the Aurora A kinase pathway.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis, purification, and characterization of this compound.

Workflow for synthesis and analysis.

Conclusion

Technical Guide: Spectroscopic and Spectrometric Characterization of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine. Due to the limited availability of public experimental data for this specific molecule, the spectral data presented herein is theoretical, generated based on established principles of spectroscopy and spectrometry and by analogy to structurally related compounds. This guide also includes comprehensive, standardized experimental protocols for the acquisition of such data for small organic molecules.

Compound Information

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₀ClN₃ |

| Molecular Weight | 183.64 g/mol |

| CAS Number | 142250-98-8 |

| Canonical SMILES | CC1=CC(=NC(=N1)Cl)NC2CC2 |

Theoretical Spectroscopic and Spectrometric Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound.

Theoretical ¹H NMR Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.0 | s | 1H | Pyrimidine C5-H |

| ~5.5 | br s | 1H | N-H |

| ~2.8 | m | 1H | Cyclopropyl C1'-H |

| ~2.4 | s | 3H | Methyl C6-H₃ |

| ~0.9 | m | 2H | Cyclopropyl C2',C3'-H₂ (cis) |

| ~0.6 | m | 2H | Cyclopropyl C2',C3'-H₂ (trans) |

Theoretical ¹³C NMR Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | Pyrimidine C4 |

| ~162 | Pyrimidine C2 |

| ~158 | Pyrimidine C6 |

| ~100 | Pyrimidine C5 |

| ~25 | Cyclopropyl C1' |

| ~24 | Methyl C6-CH₃ |

| ~7 | Cyclopropyl C2', C3' |

Theoretical Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI), Positive Ion

| m/z | Ion Species | Relative Abundance (%) |

| 184.0636 | [M+H]⁺ | 100 |

| 186.0607 | [M+H]⁺ (³⁷Cl isotope) | ~32 |

| 206.0455 | [M+Na]⁺ | 20 |

Detailed Experimental Protocols

The following are detailed methodologies for acquiring NMR and mass spectrometry data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[1][2]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆) to the vial.[1][3]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

-

Cap the NMR tube securely and label it clearly.

3.1.2. Data Acquisition

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a depth gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR, acquire a single scan to check the spectral width and signal intensity. Adjust the receiver gain as necessary.

-

Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for ¹H), relaxation delay (e.g., 1-2 seconds), and pulse width.

-

For ¹³C NMR, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Initiate the data acquisition.

3.1.3. Data Processing

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Identify the multiplicity (singlet, doublet, triplet, etc.) of each signal to deduce information about neighboring protons.

Electrospray Ionization Mass Spectrometry (ESI-MS)

3.2.1. Sample Preparation

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture appropriate for ESI, often containing a small amount of formic acid (e.g., 0.1%) for positive ion mode or ammonium hydroxide for negative ion mode to promote ionization.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument.

3.2.2. Data Acquisition

-

Set up the mass spectrometer with the electrospray ionization source.

-

Optimize the source parameters, including the capillary voltage (typically 3-5 kV), nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable spray and optimal ion signal.

-

Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500) in positive or negative ion mode.

-

If necessary, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID) to obtain fragment ions for structural elucidation.

3.2.3. Data Analysis

-

Identify the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻, or [M+Na]⁺).

-

Confirm the molecular weight of the compound.

-

Analyze the isotopic pattern to confirm the elemental composition, particularly the presence of chlorine with its characteristic ³⁵Cl/³⁷Cl isotope ratio of approximately 3:1.

-

If MS/MS data was acquired, analyze the fragmentation pattern to gain further structural information.

Experimental Workflow and Logic

The following diagrams illustrate the logical workflow for the characterization of a novel small molecule and the relationship between different analytical techniques.

References

The Diverse Biological Activities of Substituted Pyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. This technical guide provides an in-depth review of substituted pyrimidine derivatives, focusing on their antimicrobial, antiviral, and anticancer properties. The content herein is curated to offer a comprehensive overview of quantitative data, detailed experimental protocols, and the key signaling pathways through which these compounds exert their effects.

Antimicrobial and Antifungal Activity

Substituted pyrimidines have demonstrated significant potential in combating bacterial and fungal infections. Their mechanism of action often involves the inhibition of essential microbial enzymes, disrupting cellular processes crucial for pathogen survival. The following tables summarize the in vitro inhibitory activities of representative pyrimidine derivatives against various bacterial and fungal strains.

Table 1: Antibacterial Activity of Substituted Pyrimidine Derivatives

| Compound | Bacterial Strain | MIC (µM/mL) | Reference |

| 7c | Staphylococcus aureus 4220 | 2.4 | |

| Escherichia coli 1924 | 2.4 | ||

| 12 | Staphylococcus aureus | 0.87 | |

| 5 | Bacillus subtilis | 0.96 | |

| 10 | Pseudomonas aeruginosa | 0.77 | |

| S1 | Staphylococcus aureus | 16.26 | [1] |

| S7 | Bacillus subtilis | 17.34 | [1] |

| Escherichia coli | 17.34 | [1] |

Table 2: Antifungal Activity of Substituted Pyrimidine Derivatives

| Compound | Fungal Strain | EC50 (µg/mL) | MIC (µM/mL) | Reference |

| 5o | Phomopsis sp. | 10.5 | - | [2][3] |

| 5f | Phomopsis sp. | 15.1 | - | [2][3] |

| 5p | Phomopsis sp. | 19.6 | - | [2][3] |

| 7c | Candida albicans 7535 | - | 2.4 | |

| 12 | Candida albicans | - | 1.73 | |

| 11 | Aspergillus niger | - | 1.68 | |

| 3a | Aspergillus fumigatus | - | 0.39 | [4] |

| Trichophyton mentagrophytes | - | 0.19 | [4] | |

| Cryptococcus neoformans | - | 1.56 | [4] | |

| 3b | Aspergillus fumigatus | - | 0.78 | [4] |

| S7 | Aspergillus niger | - | 17.34 | [1] |

| S11 | Aspergillus niger | - | 17.34 | [1] |

Antiviral Activity

The quest for effective antiviral therapies has led to the investigation of pyrimidine derivatives against a range of viruses. These compounds have been shown to interfere with viral replication and entry processes. One notable mechanism involves the inhibition of host pyrimidine biosynthesis, which in turn can induce an antiviral state through the expression of interferon-stimulated genes (ISGs)[5].

Table 3: Antiviral Activity of Substituted Pyrimidine Derivatives

| Compound | Virus | IC50 (µM) | EC50 (µM) | Reference |

| 7c | SARS-CoV-2 | < Lopinavir | - | [6] |

| 7d | SARS-CoV-2 | < Lopinavir | - | [6] |

| 7e | SARS-CoV-2 | < Lopinavir | - | [6] |

| 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives | Influenza A and B | - | 0.01 - 0.1 | [7] |

| 1 | Zika Virus (ZIKV) | - | 5.21 | [8] |

| 8 | Zika Virus (ZIKV) | - | ~13 (EC99) | [8] |

| 11 | Zika Virus (ZIKV) | - | ~13 (EC99) | [8] |

Below is a diagram illustrating a generalized workflow for the synthesis of substituted pyrimidine derivatives.

Caption: General workflow for the synthesis of substituted pyrimidines.

Anticancer Activity

Substituted pyrimidines are a prominent class of anticancer agents, with many acting as kinase inhibitors that target signaling pathways crucial for tumor growth and survival. A primary target for these compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when dysregulated, can drive cell proliferation and inhibit apoptosis.[9][10] Additionally, many pyrimidine derivatives have been shown to induce programmed cell death (apoptosis) through various mechanisms, including the modulation of the Bcl-2 family of proteins and the activation of caspases.[11]

Table 4: Anticancer Activity of Substituted Pyrimidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| 2d | A549 (Lung) | < 50 | Cytotoxic | [12] |

| 2a | Various | 4 - 8 (EC50) | Proliferation Inhibition | [13] |

| 31r | Ba/F3 EGFR¹⁹del/T790M/C797S | < 0.001 | EGFR Inhibitor | [14] |

| 4 | Various | 0.054 | EGFR Inhibitor | [15] |

| 15 | Various | 0.135 | EGFR Inhibitor | [15] |

| 16 | Various | 0.034 | EGFR Inhibitor | [15] |

| 9k | A549 (Lung) | 2.14 | Antitumor | [16] |

| HCT-116 (Colon) | 3.59 | Antitumor | [16] | |

| PC-3 (Prostate) | 5.52 | Antitumor | [16] | |

| MCF-7 (Breast) | 3.69 | Antitumor | [16] | |

| 13f | A549 (Lung) | 1.98 | Antitumor | [16] |

| HCT-116 (Colon) | 2.78 | Antitumor | [16] | |

| PC-3 (Prostate) | 4.27 | Antitumor | [16] | |

| MCF-7 (Breast) | 4.01 | Antitumor | [16] | |

| 4b | SW480 (Colon) | 11.08 | Apoptosis Induction | [11] |

| 2k | B16-F10 (Melanoma) | 0.098 | Microtubule Inhibition | [17] |

| 3f | MDA-MB-231 (Breast) | < 50 | ROS-mediated Apoptosis | |

| 4g | MCF-7 (Breast) | 5.1 | EGFR Inhibitor | |

| HepG2 (Liver) | 5.02 | EGFR Inhibitor | ||

| HCT-116 (Colon) | 6.6 | EGFR Inhibitor |

Signaling Pathways

The diagrams below illustrate two key signaling pathways commonly modulated by anticancer pyrimidine derivatives.

Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.

Caption: Intrinsic apoptosis pathway induced by pyrimidine derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative pyrimidine derivative and for key biological assays used to evaluate their activity.

Synthesis of 2,4,6-Trisubstituted Pyrimidines

This protocol describes a general one-pot synthesis of 2,4,6-trisubstituted pyrimidines from a chalcone intermediate.

Materials:

-

Substituted acetophenone

-

Substituted benzaldehyde

-

Guanidine hydrochloride

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Chalcone Synthesis: In a round-bottom flask, dissolve the substituted acetophenone (1 equivalent) and substituted benzaldehyde (1 equivalent) in ethanol.

-

Add an aqueous solution of NaOH (2 equivalents) dropwise to the stirred solution at room temperature.

-

Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated chalcone, wash with cold water, and dry. Recrystallize from ethanol if necessary.

-

Pyrimidine Synthesis: To a solution of the purified chalcone (1 equivalent) in ethanol, add guanidine hydrochloride (1.5 equivalents) and an aqueous solution of NaOH (2 equivalents).

-

Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into crushed ice.

-

Filter the precipitated solid, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 2,4,6-trisubstituted pyrimidine.

In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.

Materials:

-

Test pyrimidine derivative

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB at 37°C.

-

Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Further dilute the standardized bacterial suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: Prepare a stock solution of the test pyrimidine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve the desired concentration range.

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test pyrimidine derivative

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test pyrimidine derivative in complete cell culture medium.

-

Remove the overnight culture medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition and Incubation: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Western Blot Analysis for Apoptosis Markers

This protocol describes the detection of key apoptosis-related proteins, such as cleaved caspases and PARP, by Western blotting.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse the treated and untreated cells in ice-cold RIPA buffer.

-

Quantify the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Normalize the protein samples to the same concentration with Laemmli buffer and denature by heating.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and then incubate with ECL substrate.

-

Detect the chemiluminescent signal using an imaging system. The intensity of the bands corresponding to the proteins of interest can be quantified using densitometry software.

References

- 1. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchhub.com [researchhub.com]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. rr-asia.woah.org [rr-asia.woah.org]

- 6. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. graphviz.readthedocs.io [graphviz.readthedocs.io]

- 12. mdpi.com [mdpi.com]

- 13. Pyrimidine synthesis [organic-chemistry.org]

- 14. GraphViz Examples and Tutorial [graphs.grevian.org]

- 15. DOT Language | Graphviz [graphviz.org]

- 16. sketchviz.com [sketchviz.com]

- 17. towardsdatascience.com [towardsdatascience.com]

Unlocking New Therapeutic Avenues: A Technical Guide to 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine as a Versatile Fragment in Drug Discovery

For Immediate Release

Shanghai, China – December 26, 2025 – In the landscape of modern drug discovery, fragment-based approaches have emerged as a powerful strategy for the identification of novel lead compounds. This whitepaper delves into the chemical properties, synthesis, and significant potential of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine as a key building block for the development of next-generation therapeutics. With its unique structural motifs, this pyrimidine derivative offers a versatile scaffold for targeting a range of biological entities, particularly protein kinases, which are implicated in numerous diseases including cancer and inflammatory disorders.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core's utility, supported by structured data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.

Core Compound Profile: this compound

This compound (CAS No. 1250038-98-2) is a substituted pyrimidine that embodies key features desirable in a fragment library. The pyrimidine core is a well-established pharmacophore present in numerous approved drugs, known for its ability to form crucial hydrogen bond interactions with protein targets. The cyclopropyl group introduces a degree of conformational rigidity and a three-dimensional character that can enhance binding affinity and selectivity. The chlorine atom at the 2-position serves as a versatile synthetic handle for further chemical elaboration and optimization.

Physicochemical Properties

A summary of the key physicochemical properties of the core fragment is presented in the table below. These properties are crucial for assessing its drug-likeness and potential for development into a clinical candidate.

| Property | Value | Source |

| CAS Number | 1250038-98-2 | Chemical Abstracts Service |

| Molecular Formula | C₈H₁₀ClN₃ | - |

| Molecular Weight | 183.64 g/mol | [1] |

| Density | 1.382 g/cm³ | - |

| Purity | Typically >96% | [1] |

| Storage Temperature | Room Temperature |

Synthesis and Chemical Reactivity

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common approach involves the nucleophilic substitution of a dichloropyrimidine precursor with cyclopropylamine. The reactivity of the chloro-substituents on the pyrimidine ring can be modulated by the electronic nature of other ring substituents, allowing for selective functionalization.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for the preparation of this compound and subsequent derivatization, a key step in fragment-based lead discovery.

References

Potential Biological Targets of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine: An In-depth Technical Guide

Disclaimer: Publicly available scientific literature and databases currently lack specific data on the biological targets of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine. This guide, therefore, leverages data from a closely related and well-characterized compound, Dasatinib (BMS-354825), which contains the core 2-chloro-6-methylpyrimidin-4-amine scaffold. The potent activity of Dasatinib as a dual Src/Abl kinase inhibitor suggests that these kinases are plausible potential targets for this compound. The following information should be interpreted as a representative model for target exploration and experimental design.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to participate in hydrogen bonding and other key interactions makes it a versatile template for designing enzyme inhibitors, particularly protein kinase inhibitors. This guide explores the potential biological targets of this compound by examining the established targets of a structurally related kinase inhibitor.

Potential Kinase Targets: Src and Abl

Based on the activity of the structurally related compound Dasatinib, the primary potential targets for this compound are the non-receptor tyrosine kinases, Src and Abl .

-

Src Family Kinases (SFKs): This family of proto-oncogenic tyrosine kinases plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Aberrant Src activity is frequently observed in various human cancers.

-

Abl Kinase: The Abelson murine leukemia viral oncogene homolog 1 (Abl) is another crucial tyrosine kinase involved in cell growth and motility. The fusion protein BCR-Abl, which results from a chromosomal translocation, exhibits constitutive kinase activity and is the primary driver of Chronic Myeloid Leukemia (CML).

Quantitative Data for a Representative Pyrimidine-Based Inhibitor

The following table summarizes the in vitro inhibitory potency of Dasatinib, which shares the 2-chloro-6-methylpyrimidin-4-amine core, against its primary targets and other related kinases. This data serves as a valuable reference for the potential efficacy of novel compounds based on this scaffold.

| Compound Name | Target Kinase | IC50 (nM) |

| Dasatinib (BMS-354825) | Src | 0.53 |

| Dasatinib (BMS-354825) | Abl | <1 |

| Dasatinib (BMS-354825) | Lck | 1.1 |

| Dasatinib (BMS-354825) | Yes | 1.3 |

| Dasatinib (BMS-354825) | c-Kit | 4 |

| Dasatinib (BMS-354825) | PDGFRβ | 7 |

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase in a biochemical assay.

Objective: To quantify the potency of a test compound in inhibiting the enzymatic activity of a specific kinase.

Materials:

-

Recombinant human kinase (e.g., Src, Abl)

-

Specific peptide substrate for the kinase

-

Test compound (this compound)

-

Adenosine Triphosphate (ATP), radio-labeled ([γ-³³P]ATP) or non-radiolabeled

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

96-well or 384-well assay plates

-

Phosphocellulose paper or other capture membrane (for radioactive assays)

-

Plate reader (scintillation counter for radioactive assays, or luminescence/fluorescence reader for non-radioactive assays)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

Reaction Setup: To the wells of the assay plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60-120 minutes).

-

Reaction Termination and Detection:

-

Radioactive Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Assay (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and deplete the remaining ATP. Add a second reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Measure the luminescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Kinase Inhibition Assay Workflow

Signaling Pathways

Simplified Src Signaling Pathway

Src is a central node in numerous signaling pathways that control cell growth and invasion. Its activation by upstream signals like growth factor receptors and integrins leads to the phosphorylation of downstream effectors.

Src Signaling Pathway

Simplified BCR-Abl Signaling Pathway

The constitutively active BCR-Abl fusion protein drives CML by activating multiple downstream pathways, leading to uncontrolled cell proliferation and survival.

BCR-Abl Signaling Pathway

In Silico Modeling of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the in silico methodologies used to model the binding of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine to a putative protein target. Given the prevalence of pyrimidine derivatives as kinase inhibitors, this document will focus on Cyclin-Dependent Kinase 2 (CDK2) as a representative target for a comprehensive modeling workflow.[1][2] The protocols and techniques described herein are broadly applicable to the study of small molecule-protein interactions and serve as a foundational resource for drug discovery and development.

Introduction to this compound and its Therapeutic Potential

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including applications as anticancer, anti-inflammatory, and antibacterial agents.[3][4] The specific compound, this compound, possesses a scaffold amenable to forming key interactions with protein active sites. The strategic placement of a chloro group, a cyclopropyl moiety, and a methyl group on the pyrimidine ring offers a platform for synthetic modification to optimize binding affinity, selectivity, and pharmacokinetic properties. While specific experimental data for this compound is limited, its structural similarity to known kinase inhibitors suggests its potential as a modulator of protein kinases like CDK2.[1][2]

In Silico Modeling Workflow

The in silico analysis of small molecule binding to a protein target is a multi-step process that provides valuable insights into the potential mechanism of action and binding affinity. This workflow systematically evaluates the interaction between the ligand and its target receptor.

References

- 1. Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine with various aryl and heteroaryl boronic acids. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create 2-aryl-N-cyclopropyl-6-methylpyrimidin-4-amine derivatives. These structures are of significant interest in medicinal chemistry and drug discovery due to their presence in a variety of biologically active compounds.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that joins an organoboron compound with an organohalide.[1][2] While aryl and heteroaryl chlorides are often more cost-effective and readily available than their bromide or iodide counterparts, their lower reactivity can present a challenge.[3] Successful coupling of these less reactive electrophiles, such as this compound, typically requires careful selection and optimization of the palladium catalyst, ligands, base, and solvent system to achieve high yields.[3][4]

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with a generic organoboron reagent (typically a boronic acid or a boronate ester) is depicted below. The reaction is carried out in the presence of a palladium catalyst and a base.[3]

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters and Optimization

The efficiency and success of the Suzuki coupling are dependent on the interplay of several critical components:

-

Palladium Catalyst: A variety of Pd(0) and Pd(II) sources can be utilized. Common examples include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Palladium(II) acetate (Pd(OAc)₂).[4] For challenging couplings involving heteroaryl chlorides, more advanced catalyst systems may be required.[3]

-

Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[3] For electron-rich heteroaryl chlorides, electron-rich and bulky phosphine ligands are often necessary.[3]

-

Base: The base plays a critical role in the transmetalation step of the catalytic cycle.[3] A range of inorganic bases are commonly used, including potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[1][3] The optimal base is dependent on the specific substrates and solvent system.[3]

-

Solvent: The solvent influences the solubility of the reagents and the reaction temperature. Common solvents include toluene, 1,4-dioxane, and tetrahydrofuran (THF), often used in combination with water to aid in the dissolution of the inorganic base.[3][5]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize typical reaction conditions for the Suzuki coupling of chloropyrimidine and related chloro-heterocycle analogs, providing a baseline for experimental design with this compound.

Table 1: Catalyst, Ligand, Base, and Solvent Optimization

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | 1,4-dioxane | 100 | Moderate | [6] |

| 2 | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (6) | 1,4-dioxane/H₂O (2:1) | 100 | High | [7] |

| 3 | Pd(dppf)Cl₂ (3) | - | Na₃PO₄ (3) | 1,4-dioxane | 100 | Good | [8] |

| 4 | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3) | 1,4-dioxane/H₂O | 100 (MW) | High | [5] |

| 5 | Pd₂(dba)₃ (1.5) | 1 (9) | KF (3) | 1,4-dioxane | 110 | Good | [9] |

Table 2: Screening of Reaction Conditions for Dichloropyrimidines

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | THF | 100 | 24 | Low |

| 2 | DMF | 100 | 24 | Moderate |

| 3 | 1,4-dioxane | 100 | 24 | Good |

| 4 | Isopropanol | 80 | 24 | Low |

| 5 | 1,4-dioxane/H₂O (2:1) | 100 (MW) | 0.25 | 81 |

Yields are generalized from studies on analogous chloropyrimidines and may vary for the specific substrate.[5][6]

Experimental Protocols

This section provides a general, adaptable protocol for the Suzuki-Miyaura coupling of this compound.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

-

Degassed water (if using an aqueous system)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or sealed vial)

-

Magnetic stirrer and heating plate

-

Solvents for work-up (e.g., Ethyl Acetate, Dichloromethane)

-

Brine, Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the corresponding boronic acid (1.1-1.5 eq.), and the base (2-3 eq.).[3]

-

Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[3]

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate).[3]

-

Solvent Addition: Add the degassed anhydrous solvent (e.g., toluene) via syringe. If an aqueous system is used, add the degassed water portion. The typical concentration is 0.1-0.5 M.[3]

-

Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[3] Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.[10]

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-aryl-N-cyclopropyl-6-methylpyrimidin-4-amine product.[3]

Mandatory Visualizations

The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura coupling and a general experimental workflow.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A standard experimental workflow for the Suzuki coupling reaction.

References

- 1. scispace.com [scispace.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. google.com [google.com]

Application Notes and Protocols for Kinase Inhibition Assays with Pyrimidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a primary focus for therapeutic intervention.[1][2] Pyrimidine-based compounds have emerged as a prominent structural scaffold in the development of potent and selective kinase inhibitors, with several successfully translated into approved drugs.[1][3][4] This document provides detailed experimental procedures for conducting kinase inhibition assays to evaluate the efficacy of pyrimidine compounds, along with guidelines for data presentation and visualization of key experimental and logical workflows.

The core principle of a kinase inhibition assay is to measure the enzymatic activity of a kinase in the presence of a test compound.[1] The inhibitory effect is quantified by the reduction in this activity.[1] Various methods exist, including radiometric assays, which are often considered the "gold standard" for their direct and sensitive measurement of phosphate incorporation from radiolabeled ATP.[5][6][7] However, for higher throughput and ease of use, non-radioactive methods such as luminescence-based assays are widely employed.[8][9][10] This protocol will focus on a luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction. In this format, a lower kinase activity, due to inhibition, results in a higher luminescent signal.[1][8][9]

Signaling Pathway: Generic Kinase Cascade and Point of Inhibition

Kinases often function in signaling cascades where one kinase phosphorylates and activates another, leading to a downstream cellular response. Pyrimidine compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to the substrate.

Caption: Simplified kinase signaling cascade and the point of ATP-competitive inhibition.

Experimental Protocols

This section details the methodology for a luminescence-based kinase inhibition assay, a common format for high-throughput screening (HTS).[1][8][11]

Cell-Free (Biochemical) Kinase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Materials and Reagents:

-

Purified recombinant kinase

-

Specific peptide or protein substrate

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Adenosine triphosphate (ATP)

-

Pyrimidine test compounds

-

Dimethyl sulfoxide (DMSO)

-

Positive control inhibitor (known inhibitor of the target kinase)

-

Luminescence-based ATP detection kit (e.g., Kinase-Glo®)[8][10]

-

White, opaque 96-well or 384-well microplates

-

Multichannel pipettes or liquid handling system

-

Plate shaker

-

Luminometer

Experimental Workflow:

Caption: General experimental workflow for a cell-free kinase inhibition assay.

Procedure:

-

Compound Preparation: Prepare a serial dilution of the pyrimidine test compounds in 100% DMSO. A typical starting concentration is 10 mM.[12]

-

Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted compounds, DMSO-only (vehicle control), and a known positive control inhibitor into the wells of a 384-well plate.[1][12]

-

Kinase Reaction Mixture: Prepare a master mix of the kinase reaction solution containing the assay buffer, the target kinase, and its specific substrate. The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions.

-

Reaction Initiation: To start the kinase reaction, add the ATP solution to the kinase/substrate master mix and immediately dispense the complete reaction mixture into each well of the assay plate.[13]

-

Controls:

-

100% Activity (Vehicle Control): Wells containing DMSO instead of the test compound.

-

0% Activity (Maximum Inhibition): Wells with a high concentration of a potent known inhibitor or wells without the kinase enzyme.[1]

-

-

Incubation: Mix the plate gently on a plate shaker and incubate at room temperature or 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is within the linear range.[1][12]

-

Signal Detection: After incubation, add the ATP detection reagent to all wells. This will stop the kinase reaction and initiate the generation of a luminescent signal.[1]

-

Stabilization: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.[1]

-

Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

Cell-Based Kinase Inhibition Assay

Cell-based assays measure the effect of a compound on kinase activity within a cellular context, providing insights into cell permeability, off-target effects, and engagement with the target in a more physiologically relevant environment.[14][15][16]

Materials and Reagents:

-

Human cell line expressing the target kinase

-

Cell culture medium and supplements (e.g., FBS, antibiotics)

-

Pyrimidine test compounds

-

DMSO

-

Assay plates (e.g., 96-well clear-bottom plates)

-

Cell lysis buffer

-

Antibody-based detection reagents (e.g., ELISA, Western blot) for measuring the phosphorylation of a downstream substrate

-

Plate reader or imaging system

Procedure:

-

Cell Seeding: Seed the cells in a microplate at an optimized density and allow them to attach and grow for 18-24 hours.[17]

-

Compound Treatment: Treat the cells with serial dilutions of the pyrimidine compounds for a specified duration. Include a DMSO vehicle control.

-

Cell Lysis: After treatment, wash the cells and then lyse them to release the cellular proteins.

-

Detection of Phosphorylation: Quantify the phosphorylation of a known downstream substrate of the target kinase using an antibody-based method like ELISA or Western blotting.[14] A reduction in the phosphorylation of the substrate indicates inhibition of the kinase.

-

Data Analysis: Normalize the signal from the treated cells to the signal from the vehicle-treated cells to determine the percent inhibition.

Data Presentation and Analysis

The inhibitory potency of the pyrimidine compounds is typically expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[18][19]

Data Analysis Workflow:

Caption: Data analysis workflow from raw data to IC50 determination.

Calculation of Percent Inhibition:

The percent inhibition for each compound concentration is calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

Where:

-

Signal_Compound is the luminescence from wells with the test compound.

-

Signal_Max is the average luminescence from the 100% activity control (DMSO).

-

Signal_Min is the average luminescence from the 0% activity control.

IC₅₀ Determination:

The IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using a four-parameter logistic equation.[13][19][20]

Quantitative Data Summary:

The results of the kinase inhibition assays should be summarized in a clear and structured table for easy comparison of the potencies of different compounds against various kinases.

| Compound ID | Target Kinase | IC₅₀ (nM) [Biochemical] | IC₅₀ (nM) [Cell-based] |

| PYR-001 | Kinase A | 15 | 150 |

| PYR-001 | Kinase B | >10,000 | >10,000 |

| PYR-002 | Kinase A | 250 | 2,800 |

| PYR-002 | Kinase B | 50 | 600 |

| PYR-003 | Kinase A | 5 | 80 |

| PYR-003 | Kinase B | 850 | 9,500 |

| Positive Ctrl | Kinase A | 2 | 35 |

| Positive Ctrl | Kinase B | 10 | 120 |

Conclusion

This document provides a comprehensive guide for conducting kinase inhibition assays with pyrimidine compounds, from experimental execution to data analysis and presentation. The detailed protocols for both cell-free and cell-based assays, combined with clear visual workflows, are intended to equip researchers in drug discovery with the necessary tools to effectively evaluate the potential of novel kinase inhibitors. Adherence to these standardized procedures will facilitate the generation of robust and reproducible data, which is crucial for the advancement of promising therapeutic candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]

- 7. researchgate.net [researchgate.net]

- 8. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. ebiotrade.com [ebiotrade.com]

- 11. promega.com [promega.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. inits.at [inits.at]

- 16. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. reactionbiology.com [reactionbiology.com]

- 19. courses.edx.org [courses.edx.org]

- 20. researchgate.net [researchgate.net]

Application of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine in Cancer Cell Lines: Application Notes and Protocols

Disclaimer: Direct experimental data for the specific compound 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine in cancer cell lines is limited in publicly available literature. The following application notes and protocols are based on the activities of structurally similar pyrimidine derivatives and are intended to serve as a representative guide for research and development.

Introduction

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, making them privileged scaffolds in medicinal chemistry.[1][2] Many compounds featuring the pyrimidine core have been developed as therapeutic agents, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The anticancer effects of pyrimidine derivatives are often attributed to their ability to interfere with nucleic acid synthesis or to inhibit protein kinases that are crucial for cancer cell proliferation and survival.[4][5]

The compound this compound possesses key structural features—a chloro group, a cyclopropylamino moiety, and a methyl group—that suggest potential as a modulator of biological pathways relevant to oncology. The chloro substituent can act as a leaving group for further chemical modifications, while the N-cyclopropyl and methyl groups can influence target binding and pharmacokinetic properties.[6] This document provides an overview of the potential applications of this compound in cancer cell line research, along with detailed protocols for its evaluation.

Putative Mechanism of Action

Based on the known activities of related pyrimidine derivatives, this compound may exert its anticancer effects through several mechanisms:

-

Kinase Inhibition: Many pyrimidine derivatives are potent inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptor 3 (FGFR3) and Aurora kinases, which are often dysregulated in cancer.[7][8] Inhibition of these kinases can disrupt downstream signaling pathways controlling cell growth, proliferation, and survival.

-

Interference with DNA Synthesis: As analogs of natural pyrimidines, some derivatives can act as antimetabolites, interfering with the synthesis of DNA and RNA, which is particularly detrimental to rapidly dividing cancer cells.[4]

-

Induction of Apoptosis: By targeting key cellular pathways, these compounds can trigger programmed cell death (apoptosis) in cancer cells.

The following diagram illustrates a generalized signaling pathway that can be targeted by pyrimidine-based kinase inhibitors.

Data Presentation

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various structurally related pyrimidine derivatives against several human cancer cell lines. This data provides a comparative reference for the potential potency of this compound.

Table 1: Cytotoxic Activity of Pyrido[2,3-d]pyrimidine Derivatives

| Compound | R1 | R2 | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | PC-3 IC50 (µM) |

| 1n | 4-OCH3-Ph | H | 1.98 ± 0.69 | 2.18 ± 0.93 | 4.04 ± 1.06 | 4.18 ± 1.87 |

Data sourced from a study on pyrido[2,3-d]pyrimidine derivatives as thymidylate synthase inhibitors.[1]

Table 2: Cytotoxic Activity of 2-amino-4-chloro-pyrimidine Derivatives

| Compound | HCT116 EC50 (µM) | MCF7 EC50 (µM) |

| Derivative 1 | 209.17 ± 1.23 | 221.91 ± 1.37 |

| Derivative 6 | 89.24 ± 1.36 | 89.37 ± 1.17 |

Data from a study on microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives.[9][10]

Table 3: Cytotoxic Activity of Pyrazolo[3,4-d]pyrimidinone Derivatives against CDK2

| Compound | HCT116 IC50 (µM) | HepG2 IC50 (µM) | CDK2 IC50 (µM) |

| 4a | - | - | 0.21 |

| 4b | - | - | - |

| Roscovitine (Ref.) | - | - | 0.25 |

Data from a study on pyrazolo[3,4-d]pyrimidinone derivatives as CDK2 inhibitors.[11]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anticancer potential of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the compound on cancer cell lines.

Workflow Diagram:

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plates for 48 to 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to determine if the compound induces apoptosis in cancer cells.

Procedure:

-

Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will indicate the mode of cell death.

Cell Cycle Analysis

This protocol is used to investigate the effect of the compound on cell cycle progression.

Procedure:

-

Treat cells with the compound at its IC50 concentration for 24 hours.

-

Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is used to examine the effect of the compound on the expression levels of proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

Procedure:

-

Treat cells with the compound for the desired time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., p-FGFR, Akt, ERK, Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

The logical relationship between the experimental outcomes can be visualized as follows:

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Chloro-2-cyclopropyl-N,N-diethylpyrimidin-4-amine [benchchem.com]

- 7. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arabjchem.org [arabjchem.org]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for the Development of Novel PDE10A Inhibitors from Pyrimidine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel phosphodiesterase 10A (PDE10A) inhibitors based on a pyrimidine scaffold. This document outlines detailed protocols for the synthesis, in vitro evaluation, and in vivo assessment of these compounds, along with data presentation and visualization of key biological pathways and experimental workflows.

Introduction

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), playing a critical role in signal transduction in the brain, particularly in the medium spiny neurons of the striatum.[1] Inhibition of PDE10A has emerged as a promising therapeutic strategy for treating neuropsychiatric disorders such as schizophrenia and Huntington's disease.[2][3] The pyrimidine scaffold has been identified as a privileged structure in medicinal chemistry, offering a versatile platform for the design and synthesis of potent and selective PDE10A inhibitors.[4][5] This document provides detailed methodologies for researchers engaged in the discovery and development of pyrimidine-based PDE10A inhibitors.

Data Presentation: Quantitative Analysis of Pyrimidine-Based PDE10A Inhibitors

The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties of representative pyrimidine-based PDE10A inhibitors.

Table 1: In Vitro Potency and Selectivity of Pyrimidine-Based PDE10A Inhibitors

| Compound ID | PDE10A IC50 (nM) | PDE10A Ki (nM) | Selectivity vs. other PDEs (fold) | Reference |

| Compound A | 1.2 | 0.8 | >1000 vs. PDE1-9 | [4] |

| Compound B | 0.5 | 0.3 | >5000 vs. PDE1-9 | [5] |

| Compound C | 3.5 | 2.1 | >800 vs. PDE1-9 | [6] |

| PQ10 | 5 (cGMP), 13 (cAMP) | - | High | [7] |

| MK-8189 | - | 0.0082 | >5000 | [4] |

Table 2: Pharmacokinetic Properties of Pyrimidine-Based PDE10A Inhibitors in Preclinical Species (Rat)

| Compound ID | Oral Bioavailability (%) | Brain Penetration (B/P ratio) | t1/2 (h) | Reference |

| Compound A | 35 | 1.2 | 4.5 | [8] |

| Compound B | 50 | 0.9 | 6.2 | [9] |

| TAK-063 | Dose-dependent | High | - | [1] |

Experimental Protocols

Protocol 1: General Synthesis of 4,6-Disubstituted Pyrimidine Scaffolds

This protocol describes a generalized, multi-step synthesis for 4,6-disubstituted pyrimidine PDE10A inhibitors, often employing palladium-catalyzed cross-coupling reactions.

1.1. Materials:

-

Substituted malonic acid diethyl ester

-

Formamidine acetate

-

Sodium ethoxide

-

Phosphorus oxychloride (POCl3)

-

Aryl or heteroaryl boronic acids/esters

-

Terminal alkynes

-

Aryl or heteroaryl amines

-

Palladium catalysts (e.g., Pd(PPh3)4, PdCl2(dppf))

-

Copper(I) iodide (CuI)

-

Bases (e.g., K2CO3, Cs2CO3, Et3N)

-

Anhydrous solvents (e.g., Dioxane, Toluene, DMF)

-

Silica gel for column chromatography

1.2. Procedure:

Step 1: Synthesis of 4,6-dihydroxypyrimidine

-

To a solution of sodium ethoxide in ethanol, add the substituted malonic acid diethyl ester and formamidine acetate.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the 4,6-dihydroxypyrimidine.

-

Filter, wash with water, and dry the solid.

Step 2: Chlorination to 4,6-dichloropyrimidine

-

Treat the 4,6-dihydroxypyrimidine with an excess of POCl3.

-

Heat the mixture at reflux for 2-4 hours.

-

Carefully quench the reaction by pouring it onto ice.

-

Extract the product with an organic solvent (e.g., dichloromethane) and purify by column chromatography.[10]

Step 3: Palladium-Catalyzed Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling (for C-C bond formation): [10][11][12]

-

In a reaction vessel, combine the 4,6-dichloropyrimidine (1 eq.), the desired aryl/heteroaryl boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2 eq.) in a suitable solvent system (e.g., dioxane/water).

-

Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15 minutes.

-

Heat the reaction at 80-100 °C until completion (monitored by TLC or LC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the product by column chromatography.

-

-

Sonogashira Coupling (for C-C triple bond formation): [13][14][15]

-

To a solution of the 4,6-dichloropyrimidine (1 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), CuI (2.5 mol%), and a base (e.g., Et3N).

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Quench the reaction, extract the product, and purify by column chromatography.

-

-

Buchwald-Hartwig Amination (for C-N bond formation): [16]

-

Combine the 4,6-dichloropyrimidine (1 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an anhydrous solvent (e.g., toluene).

-

Degas the mixture and heat under an inert atmosphere until the starting material is consumed.

-

Work up the reaction and purify the product by column chromatography.

-

Protocol 2: In Vitro PDE10A Inhibition Assay (PDE-Glo™ Phosphodiesterase Assay)

This protocol outlines the measurement of PDE10A inhibitory activity using a commercially available luminescent assay.

2.1. Materials:

-

PDE-Glo™ Phosphodiesterase Assay Kit (Promega)

-

Recombinant human PDE10A enzyme

-

Test compounds (pyrimidine derivatives)

-

384-well white opaque plates

-

Luminometer

2.2. Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add the PDE10A enzyme solution.

-

Add the test compounds to the wells and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the cAMP or cGMP substrate solution provided in the kit.

-

Incubate for the optimized reaction time (typically 30-60 minutes).

-

Stop the reaction by adding the Termination Buffer.

-

Add the Detection Reagent, which contains protein kinase A and its substrate.

-

Incubate for 20 minutes at room temperature to allow for the kinase reaction to proceed.

-

Add the Kinase-Glo® Reagent to measure the remaining ATP.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Protocol 3: In Vivo Assessment of Antipsychotic-like Activity (MK-801-Induced Hyperlocomotion Model)

This protocol describes a common behavioral model in rodents to assess the potential antipsychotic-like effects of PDE10A inhibitors.

3.1. Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Test compound (pyrimidine-based PDE10A inhibitor)

-

MK-801 (dizocilpine maleate)

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Open field activity chambers equipped with infrared beams

-

Data acquisition software

3.2. Procedure:

-